molecular formula C21H18N8O14 B12784822 Nornicotine dipicrate CAS No. 6255-01-2

Nornicotine dipicrate

Cat. No.: B12784822
CAS No.: 6255-01-2
M. Wt: 606.4 g/mol
InChI Key: IIJVAJGRPUJGSK-WWPIYYJJSA-N
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Description

Contextualization within Alkaloid Chemistry Methodologies

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The study of alkaloids involves a range of methodologies aimed at their extraction from natural sources, separation of complex mixtures, purification, and structural elucidation.

Nornicotine (B190312) is an alkaloid found in various plants of the Nicotiana genus, and it is structurally similar to nicotine (B1678760) but lacks the methyl group on the pyrrolidine (B122466) nitrogen. wikipedia.orgnih.gov The methodologies used in alkaloid chemistry are critical for distinguishing between such closely related compounds. The formation of crystalline derivatives, such as picrates, is a classic and effective technique in this field. This method facilitates the separation of individual alkaloids from mixtures and provides a means for their characterization. govinfo.gov

The synthesis of nornicotine can be achieved through several routes, including the demethylation of nicotine or the reduction of myosmine (B191914). wikipedia.orgmdpi.com Once synthesized or extracted, the formation of nornicotine dipicrate serves as a key step in its purification and analysis.

Role of Picrate (B76445) Salts in Analytical and Preparative Alkaloid Chemistry

Picric acid, or 2,4,6-trinitrophenol, is a strong acid that readily reacts with basic compounds like alkaloids to form well-defined crystalline salts known as picrates. wikipedia.orgtaylorandfrancis.com These picrate salts often have sharp and characteristic melting points, which have been historically used for the identification and determination of the purity of alkaloids. govinfo.gov

The formation of picrate salts is a valuable tool in both analytical and preparative chemistry for several reasons:

Crystallization: Alkaloids are often oils or amorphous solids that are difficult to purify. Their picrate salts, however, are typically crystalline and can be readily purified by recrystallization. google.com

Separation: The differential solubility of picrate salts can be exploited to separate mixtures of alkaloids. govinfo.gov For instance, the picrate of nornicotine is more soluble than that of nicotine, a property that aids in their separation. govinfo.gov

Identification: The distinct melting points of alkaloid picrates serve as a reliable method for their identification. A mixed melting point determination with an authentic sample can confirm the identity of the alkaloid. google.com

Stoichiometry: The formation of a dipicrate, as in the case of nornicotine dipicrate, indicates the presence of two basic nitrogen atoms in the nornicotine molecule that are available to react with picric acid. ontosight.ai

Historical Development and Significance of Nornicotine Dipicrate in Chemical Analysis

The history of nornicotine is intertwined with the development of analytical techniques for tobacco alkaloids. While the existence of nornicotine was proposed earlier, its definitive identification was aided by the preparation of its derivatives. govinfo.gov

In the early 20th century, researchers used the formation of picrates to characterize the alkaloid content of different tobacco species. The melting point of the picrate derived from a tobacco sample was a key indicator of its alkaloid composition. For example, a melting point indicative of nearly pure nornicotine picrate (around 187-190°C) was observed in certain strains of Maryland tobacco, indicating a high nornicotine content. govinfo.gov

The process of identifying nornicotine often involved its precipitation from an acidic solution with picric acid to form nornicotine picrate. google.com This precipitate could then be purified by recrystallization and its melting point determined. For instance, recrystallized nornicotine picrate has been reported to have a melting point of about 192-193°C. google.com This method was crucial in establishing the presence and quantity of nornicotine in various plant sources and in synthetic preparations. govinfo.govgoogle.com

The table below summarizes some of the physical and chemical properties of nornicotine and its dipicrate salt.

PropertyValue
Nornicotine Dipicrate
Molecular FormulaC₂₁H₁₈N₈O₁₄ nih.gov
Molecular Weight606.4 g/mol nih.gov
CAS Number6255-01-2 nih.gov
Melting Point~192-193 °C (recrystallized) google.com
Nornicotine
Molecular FormulaC₉H₁₂N₂ wikipedia.org
Molecular Weight148.209 g·mol⁻¹ wikipedia.org
Boiling Point270 °C
Density1.0737 g/cm³ at 20°C
Optical Rotation[α]D²² -89°

Properties

CAS No.

6255-01-2

Molecular Formula

C21H18N8O14

Molecular Weight

606.4 g/mol

IUPAC Name

3-[(2S)-pyrrolidin-2-yl]pyridine;2,4,6-trinitrophenol

InChI

InChI=1S/C9H12N2.2C6H3N3O7/c1-3-8(7-10-5-1)9-4-2-6-11-9;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1,3,5,7,9,11H,2,4,6H2;2*1-2,10H/t9-;;/m0../s1

InChI Key

IIJVAJGRPUJGSK-WWPIYYJJSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CN=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1CC(NC1)C2=CN=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Routes and Preparative Methodologies for Nornicotine Dipicrate

Derivatization of Nornicotine (B190312) to Form the Dipicrate Complex

The synthesis of nornicotine dipicrate is achieved through the reaction of nornicotine with picric acid. ontosight.ai This process results in a dipicrate salt with distinct chemical properties. ontosight.ai The complex consists of a pyridine (B92270) ring attached to a pyrrolidine (B122466) ring, which is then complexed with two trinitrophenol molecules. ontosight.ai

Precipitation Strategies from Alkaloid Extracts

A common method for isolating nornicotine from a reaction mixture or alkaloid extract is through precipitation as its picrate (B76445) salt. After obtaining a solution containing nornicotine, such as an acid extract from a reaction mixture, the solution is added to a saturated aqueous solution of picric acid. google.com This leads to the precipitation of the insoluble nornicotine dipicrate, which can then be filtered and purified by recrystallization from water. google.com The melting point of the recrystallized picrate is approximately 192-193°C. google.com It's noteworthy that nornicotine dipicrate is more soluble in water and alcohol than nicotine (B1678760) dipicrate, a property that can be exploited for the separation of these two alkaloids through fractional crystallization of their picrates.

Stoichiometric Considerations and Reaction Conditions

The formation of nornicotine dipicrate involves the reaction of one molecule of nornicotine with two molecules of picric acid, resulting in a 1:2 ratio in the final salt. ontosight.ai The chemical formula for nornicotine dipicrate is C₁₀H₁₃N₃·2C₆H₃N₃O₇. ontosight.ai This stoichiometric relationship is crucial for ensuring the complete formation of the dipicrate complex. The reaction is typically carried out in a suitable solvent that facilitates the interaction between the nornicotine and picric acid.

Precursor Synthesis Approaches for Nornicotine Prior to Dipicrate Formation

Prior to the formation of the dipicrate, nornicotine must first be obtained. This can be achieved through several synthetic routes, including the demethylation of nicotine, the reduction of myosmine (B191914), and enantioselective synthesis methods.

Demethylation of Nicotine to Nornicotine

Nornicotine is the N-demethylated product of nicotine. nih.gov This conversion is a significant metabolic pathway in tobacco plants and can also be achieved chemically. nih.govresearchgate.net In tobacco, the demethylation of nicotine is primarily mediated by cytochrome P450 enzymes, specifically from the CYP82E family. nih.govnih.govnih.gov Studies have shown that recombinant CYP82E4, CYP82E5v2, and CYP82E10 can demethylate nicotine to nornicotine. nih.govnih.gov These enzymes exhibit enantioselectivity, preferentially demethylating (R)-nicotine over (S)-nicotine. nih.govnih.gov Chemical methods for demethylation have also been described, such as reacting nicotine with benzoic or dihydrocinnamic acids at high temperatures. google.com

Reduction of Myosmine to Nornicotine

A common and effective method for synthesizing nornicotine is through the reduction of myosmine. google.commdpi.com This reduction can be accomplished through various chemical and electrochemical methods.

One approach involves catalytic hydrogenation, where a solution of myosmine is reacted with hydrogen gas in the presence of a catalyst like platinum oxide or palladium oxide. google.com This reaction can be carried out in aqueous or acetic acid solutions, with yields around 85% being reported. google.com Another chemical reduction method utilizes sodium borohydride (B1222165) (NaBH₄) in a methanol (B129727) and water solution, which can produce nornicotine in high yields. mdpi.com

Electrochemical reduction of myosmine has also been investigated. mdpi.com This method involves dissolving myosmine and a salt like lithium chloride in methanol and passing a current through the solution using graphite (B72142) and stainless steel electrodes. mdpi.com This process has been shown to achieve high conversion rates of myosmine to nornicotine. mdpi.com

Enantioselective Synthesis of Nornicotine

The synthesis of specific enantiomers of nornicotine, (S)-(-)-nornicotine and (R)-(+)-nornicotine, is crucial for pharmacological studies. nih.gov Several enantioselective synthetic routes have been developed.

One strategy involves the alkylation of a chiral ketimine template. nih.govnih.gov This method utilizes a chiral auxiliary, such as 2-hydroxy-3-pinanone, which is condensed with 3-(aminomethyl)pyridine (B1677787) to form a chiral ketimine. nih.govnih.gov Subsequent alkylation, deprotection, and base-catalyzed intramolecular ring closure yield the desired enantiomer of nornicotine with high enantiomeric excess. nih.govnih.gov

Another approach to obtaining enantiomerically pure nornicotine is through the resolution of racemic nornicotine. mdpi.com This can be achieved by forming diastereomeric salts with a chiral acid, such as N-lauroyl-(R)-alanine. mdpi.com The different solubilities of the diastereomeric salts allow for their separation by crystallization, leading to the isolation of the desired nornicotine enantiomer. mdpi.com

Enzymatic methods have also been successfully employed for the enantioselective synthesis of (S)-nornicotine from myosmine. google.comnih.gov Imine reductase enzymes, such as those derived from Nocardiopsis alba, can catalyze the reduction of myosmine to (S)-nornicotine with very high enantiomeric excess. google.comnih.gov

Precursor Synthesis Method Reagents/Conditions Yield/Enantiomeric Excess (ee) Reference
Demethylation of Nicotine CYP82E4, CYP82E5v2, CYP82E10 enzymesVaries based on enzyme and substrate enantiomer nih.govnih.gov
Reduction of Myosmine H₂, PtO₂/PdO₂ catalyst~85% yield google.com
NaBH₄, Methanol/WaterUp to 90% yield mdpi.com
Electrochemical reductionHigh conversion mdpi.com
Enantioselective Synthesis Chiral ketimine alkylation(S)-(-)-nornicotine (91% ee), (R)-(+)-nornicotine (81% ee) nih.gov
Diastereomeric salt resolution with N-lauroyl-(R)-alanine(S)-nornicotine (92% ee) mdpi.com
Enzymatic reduction with imine reductase>99.9% conversion and ee nih.gov

Methodologies for Optimizing Yields and Purity in Nornicotine Dipicrate Preparation

The optimization of yield and purity is a critical aspect of the chemical synthesis of nornicotine dipicrate. Achieving a high-purity product is essential for accurate analytical characterization and further research applications. Methodologies focus on both the purification of the nornicotine precursor and the conditions of the salt formation and crystallization process.

Precursor Synthesis and Purification

The purity of the final nornicotine dipicrate is fundamentally dependent on the purity of the initial nornicotine base. Several synthetic routes to nornicotine exist, including the demethylation of nicotine and the reduction of myosmine. wikipedia.org Optimizing these initial steps is crucial. For instance, in the synthesis of (R,S)-nornicotine via the catalytic hydrogenation of myosmine, the choice of catalyst and reaction medium is paramount. After screening various catalysts, palladium on carbon in a methanol medium was selected for its ability to produce high yields and high purity (R,S)-nornicotine after high vacuum distillation. google.com

Another described method involves the reduction of myosmine using a platinum oxide catalyst. google.com The purity of the resulting nornicotine is often assessed by the melting point of its picrate derivative.

Salt Formation and Crystallization

The formation of nornicotine dipicrate is achieved by reacting nornicotine with picric acid, typically in a 1:2 molar ratio, within a suitable solvent. ontosight.ai The selection of the solvent and the subsequent crystallization conditions are the primary levers for optimizing yield and purity.

Fractional Crystallization: A key technique for separating nornicotine from related alkaloids, particularly nicotine, is fractional crystallization of their picrate salts. Nornicotine dipicrate exhibits greater solubility in water and alcohol compared to nicotine dipicrate. govinfo.gov This differential solubility allows for the selective crystallization and separation of the two compounds, thereby enhancing the purity of the isolated nornicotine dipicrate. govinfo.gov

Recrystallization and Isolation Procedures: A common procedure for isolating and purifying nornicotine dipicrate involves several steps designed to remove impurities. A typical process includes:

Making the initial reaction mixture strongly alkaline and extracting with a solvent like ether. google.com

Extracting the ether solution with dilute hydrochloric acid. google.com

Concentrating the acidic solution and adding it to a saturated aqueous solution of picric acid to precipitate the nornicotine dipicrate. google.com

Filtering the precipitate and further purifying it through recrystallization from water. google.com

Treatment with activated carbon (norite) can also be employed during recrystallization to remove colored impurities and improve the purity of the final crystalline product. google.com The effectiveness of purification is often confirmed by measuring the melting point of the recrystallized salt. A sharp melting point at the expected temperature is indicative of high purity. google.com

The tables below summarize key findings and parameters from research into the preparation and purification of nornicotine and its dipicrate salt.

Interactive Data Table 1: Reported Melting Points for Nornicotine Picrate

This table shows the melting points reported in the literature, which serve as an indicator of purity.

CompoundReported Melting Point (°C)Source
Nornicotine Picrate191-192 govinfo.gov
Recrystallized Nornicotine Picrate192-193 google.com
Nornicotine Picrate200 govinfo.gov
Nornicotine Picrate252 govinfo.gov

Note: Variations in reported melting points can be due to differences in the isomeric form (d-, l-, or dl-), crystal structure, and purity level.

Interactive Data Table 2: Purification Steps for Nornicotine Picrate

This table outlines the procedural steps documented for the isolation and purification of nornicotine picrate, a critical process for ensuring high purity.

StepDescriptionPurposeSource
1. Alkalinization & Ether ExtractionThe reaction mixture is made strongly alkaline, and the product is extracted with ether.To isolate the free base from aqueous and non-ether-soluble impurities. google.com
2. Acid ExtractionThe ether solution is extracted with dilute hydrochloric acid.To transfer the alkaloid into an aqueous acidic phase, separating it from ether-soluble neutral impurities. google.com
3. Precipitation with Picric AcidThe concentrated acid solution is added to a saturated aqueous picric acid solution.To precipitate the nornicotine as its insoluble picrate salt, separating it from more soluble components. google.com
4. Treatment with NoriteActivated carbon (norite) is used during the recrystallization process.To adsorb colored impurities and enhance the purity of the final product. google.com
5. RecrystallizationThe crude picrate precipitate is recrystallized from water.To remove remaining impurities by leveraging differences in solubility, leading to a highly purified crystalline product. google.com

Interactive Data Table 3: Catalytic Systems for Nornicotine Precursor Synthesis

The purity of the nornicotine precursor directly impacts the final purity of the dipicrate salt. This table details various catalytic systems used for the reduction of myosmine to nornicotine.

CatalystSupport/MediumOutcome/ObservationSource
Platinum Oxide (PtO₂)Acetic Acid / WaterEffective for the reduction of myosmine to nornicotine. google.com
Palladium Oxide (PdO)-Effective catalyst for the reduction. google.com
Mixed Platinum Oxide-Ceric Sulfate-An effective catalytic mixture for the reaction. google.com
Palladium on Carbon (Pd/C)MethanolSelected after screening for providing high yield and high purity of (R,S)-nornicotine. google.com

Purification and Crystallization Techniques for Nornicotine Dipicrate

Principles of Fractional Crystallization for Alkaloid Picrates

Fractional crystallization is a separation technique that refines substances based on differences in their solubility. wikipedia.orgyoutube.com The fundamental principle is that when a solution containing two or more dissolved solids is cooled, the least soluble compound will crystallize first, allowing it to be separated from the more soluble components that remain in the solvent. youtube.com This process can be repeated in stages to achieve a high degree of purity. wikipedia.org

In the context of alkaloid picrates, this method is particularly effective for separating structurally similar alkaloids. The separation of nornicotine (B190312) from nicotine (B1678760) is a classic example of this application. While both alkaloids form dipicrate salts, their solubilities differ. Notably, nornicotine dipicrate is more soluble in solvents like water and alcohol than nicotine dipicrate. govinfo.gov This differential solubility is the key to their separation. When a mixture of nicotine and nornicotine is converted to their picrate (B76445) salts and subjected to fractional crystallization, the less soluble nicotine dipicrate will precipitate from the solution first, enriching the remaining solution (the mother liquor) with the more soluble nornicotine dipicrate. By carefully controlling conditions such as temperature and concentration, a stepwise separation can be achieved. govinfo.govyoutube.com

The general process involves:

Dissolution: The mixture of alkaloid picrates is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. youtube.com

Cooling: The solution is slowly cooled, causing the least soluble component to reach its saturation point and begin to crystallize. wikipedia.org

Separation: The formed crystals are filtered out of the solution. These crystals are enriched in the less soluble compound (e.g., nicotine dipicrate).

Isolation: The remaining filtrate is further cooled or concentrated to crystallize the more soluble component (e.g., nornicotine dipicrate).

This cycle can be repeated on both the crystalline fraction and the filtrate to further enhance the purity of the separated compounds.

Solvent Systems and Recrystallization Strategies for Nornicotine Dipicrate

Recrystallization is a purification technique used to remove impurities from a solid crystalline substance. For nornicotine dipicrate, the choice of solvent is critical for effective purification. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

The primary solvent documented for the recrystallization of nornicotine dipicrate is water . google.com The procedure typically involves dissolving the crude nornicotine picrate precipitate in hot water and then allowing the solution to cool, which causes the purified crystals to form. google.com In some procedures, the initial precipitation of the picrate occurs by adding an aqueous solution of picric acid to an acidic extract of the alkaloid. google.com The resulting precipitate is then filtered and recrystallized from hot water to yield purified nornicotine dipicrate, which has a reported melting point of approximately 192-193°C. google.com

Alcohol is also mentioned as a solvent in which nornicotine dipicrate has higher solubility compared to nicotine dipicrate, making it suitable for fractional crystallization processes. govinfo.gov While detailed procedures are less common in the reviewed literature, ethanol (B145695) is often used in similar alkaloid salt crystallizations. youtube.comresearchgate.net A mixture of solvents, such as chloroform-acetone, has also been noted for the recrystallization of other alkaloid salts, suggesting that solvent mixtures could be explored for optimizing nornicotine dipicrate crystallization. google.com

Below is a table summarizing the solvent systems and strategies for nornicotine dipicrate.

Solvent SystemStrategyPurposeKey Findings/Observations
Water Single-solvent recrystallizationPurificationNornicotine dipicrate is dissolved in hot water and recrystallized upon cooling. This method is effective for removing impurities and yields crystals with a melting point of ~192-193°C. google.com
Alcohol (e.g., Ethanol) Fractional crystallizationSeparation from Nicotine DipicrateNornicotine dipicrate is more soluble in alcohol than nicotine dipicrate, allowing for separation. The less soluble nicotine dipicrate crystallizes first. govinfo.gov
Chloroform-Acetone Mixture RecrystallizationPurification of Alkaloid SaltsWhile not specific to nornicotine dipicrate, this solvent mixture is used for other alkaloid salts and could be a potential system for optimizing purity. google.com

Advanced Methods for Enhancing Crystal Purity and Morphology

Beyond basic recrystallization, several advanced and ancillary methods can be employed to improve the purity and quality of nornicotine dipicrate crystals. These techniques focus on removing specific types of impurities and controlling the crystallization process to yield more uniform crystals.

Adsorbent Treatment: A common step in the purification of alkaloid salts is the use of activated carbon, often referred to by the brand name Norite . After dissolving the crude crystals in the hot solvent, activated carbon is added to the solution. google.com The high surface area of the carbon adsorbs colored impurities and other by-products, which are then removed by hot filtration before the solution is cooled for crystallization. This results in a purer, less colored final product. google.com

Pre-Purification of the Alkaloid: The purity of the final nornicotine dipicrate is highly dependent on the purity of the initial nornicotine free base. Impurities such as myosmine (B191914) can be present in the initial alkaloid extract. Hydrogenation of the crude nornicotine extract using a catalyst like platinum oxide can be performed to reduce myosmine before the precipitation with picric acid. This pre-purification step significantly reduces impurities that are difficult to remove from the final crystalline salt. mdpi.com

Controlled Cooling and Seeding: The rate of cooling significantly impacts crystal size and purity. Slow, controlled cooling generally leads to larger, more well-defined crystals with fewer inclusions of impure mother liquor. Conversely, rapid cooling produces smaller crystals that can trap impurities. Seeding, the practice of adding a small, pure crystal of the target compound to the saturated solution, can initiate crystallization in a controlled manner, promoting the growth of uniform crystals and preventing issues associated with supersaturation.

Sweating: In fractional crystallization, a technique known as "sweating" can be applied for further purification. wikipedia.org This involves a controlled partial melting of the crystallized solid. The process melts a small fraction of the crystal, which releases trapped impurities from within the crystal lattice into the liquid phase, which can then be drained away. wikipedia.org

Challenges in the Chromatographic Separation of Nornicotine and Nicotine Picrates

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful tool for separating chemical compounds. However, the separation of nicotine and its demethylated metabolite, nornicotine, presents significant challenges due to their close structural and chemical similarities. These challenges extend to their picrate salts.

The primary difficulties arise from:

Structural Similarity: Nicotine and nornicotine differ only by a single methyl group on the pyrrolidine (B122466) nitrogen. govinfo.gov This small difference results in very similar polarities and retention behaviors on typical chromatographic stationary phases, making baseline separation difficult to achieve. nih.govresearchgate.net

Peak Tailing and Co-elution: The basic nitrogen atoms in both molecules can interact strongly with residual silanol (B1196071) groups on silica-based C18 columns, leading to poor peak shape (tailing). Flavoring agents and other components in complex mixtures can also co-elute with the target analytes, compromising peak purity and quantification. researchgate.netmdpi.com

Mobile Phase Optimization: Achieving separation requires careful and precise optimization of the mobile phase. This includes adjusting the pH, the type and concentration of the organic modifier (e.g., acetonitrile (B52724), methanol), and the use of buffer additives. researchgate.netlu.se Gradient elution, where the mobile phase composition is changed during the run, is often necessary to separate the compounds within a reasonable time while maintaining good resolution. nih.gov

While most literature discusses the separation of the free bases, these challenges are directly relevant to separating the picrate salts via reverse-phase HPLC. The picrate salts would dissociate in the mobile phase, and the retention would be governed by the properties of the protonated alkaloids.

The table below details example HPLC conditions developed for the separation of nicotine and nornicotine, illustrating the specific parameters that must be controlled.

ParameterConditionPurpose/Significance
Column SunFire C18A reverse-phase column that separates compounds based on hydrophobicity. researchgate.net
Mobile Phase Isocratic: 70% Water (0.2% phosphoric acid, pH 7.25 with triethylamine) and 30% Methanol (B129727) (0.2% phosphoric acid, pH 7.25 with triethylamine)The specific pH and buffer composition are critical for controlling the ionization state of the alkaloids and minimizing peak tailing. Triethylamine acts as a competing base to block active silanol sites. researchgate.net
Flow Rate 1 mL/minControls the speed of the separation and analysis time. researchgate.net
Column Temperature 20°CTemperature affects solvent viscosity and retention times; maintaining a constant temperature is crucial for reproducibility. researchgate.net
Detection UV AbsorbanceBoth nicotine and nornicotine absorb UV light, allowing for their detection and quantification as they elute from the column.

Analytical Chemistry Applications and Characterization Methods of Nornicotine Dipicrate

Gravimetric Analysis Utilizing Nornicotine (B190312) Dipicrate Formation

Gravimetric analysis is a highly reliable and accurate method of quantitative analysis that relies on the measurement of mass. nih.gov The formation of a stable, insoluble precipitate is a cornerstone of this technique. In the case of alkaloids like nornicotine, picric acid serves as an effective precipitating agent, yielding crystalline picrate (B76445) salts. nih.govresearchgate.net

Quantitative Precipitation Methods for Alkaloid Determination

The fundamental principle behind the gravimetric determination of nornicotine involves its precipitation from a solution using picric acid. This reaction forms nornicotine dipicrate, a salt with low solubility in the reaction medium. ontosight.ai Alkaloids, in general, can be precipitated from acidic solutions by reagents like picric acid, which produces yellow crystalline precipitates. nih.govamu.edu.az This method is analogous to the gravimetric determination of nicotine (B1678760), where nicotine dipicrate is formed. cabidigitallibrary.org The stability of the resulting precipitate is crucial; for instance, nicotine dipicrate is a stable solid up to its melting point of 218°C, whereas the precipitating agent, picric acid, sublimes above its melting point of 122.5°C. cabidigitallibrary.org This thermal stability allows for the excess precipitant to be removed by heating, ensuring that the final weighed mass corresponds only to the alkaloid dipicrate.

The general procedure involves several key steps:

Extraction: The alkaloid is first extracted from the source material (e.g., plant tissue) using an appropriate solvent. amu.edu.az

Precipitation: An acidic solution of the extract is treated with a solution of picric acid, leading to the formation of the yellow nornicotine dipicrate precipitate. nih.gov

Isolation and Purification: The precipitate is isolated by filtration using a pre-weighed filter paper. It is then washed to remove any co-precipitated impurities. ajol.info

Drying and Weighing: The isolated precipitate is dried in an oven at a controlled temperature to remove residual moisture and any volatile reagents before being cooled in a desiccator and reweighed. ajol.infojgtps.com The final weight of the nornicotine dipicrate is used to calculate the original quantity of nornicotine in the sample.

Assessment of Analytical Precision and Accuracy

Gravimetric analysis is considered one of the most reliable analytical techniques, with high metrological qualities that are often directly traceable to SI units. nih.gov When performed correctly, it provides very little room for instrumental error and has a high degree of accuracy. nih.gov The accuracy of determining nicotine as a dipicrate has been shown to be comparable to other established methods, such as the silicotungstate method. cabidigitallibrary.org

The precision and accuracy of gravimetric methods for alkaloid determination are evaluated through validation parameters. researchgate.netresearchgate.net

Accuracy is often expressed as percent recovery, where a known amount of the analyte is added to a sample and the mixture is analyzed. The closeness of the measured value to the known true value indicates the method's accuracy. researchgate.net For some validated alkaloid analysis methods, recovery results have been reported in the range of 100.06% to 102.95%. researchgate.net

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). researchgate.net For alkaloid standards, RSD values below 3.5% have been reported, demonstrating good precision. researchgate.net

The reliability of the gravimetric method using picric acid is contingent on the purity of the precipitate. The formation of a well-defined crystalline solid, like nornicotine dipicrate, minimizes the inclusion of impurities compared to amorphous precipitates. ajol.info

Spectroscopic Characterization Techniques for Related Alkaloid Derivatives

Spectroscopic methods are indispensable for the structural elucidation and quantification of organic compounds, including nornicotine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the nornicotine molecule. nih.gov

¹H NMR can be used with a chiral complexing agent to determine the enantiomeric purity of nicotine and related compounds. nih.gov This is crucial as biological activity can differ significantly between stereoisomers. High-precision ¹³C NMR at natural abundance can even be used to distinguish between nicotine derived from tobacco and synthetic sources by analyzing the relative ¹³C content at different positions in the molecule. nih.gov This method has shown excellent intraday and interday precision of below 0.2%. nih.gov The sequential use of solid-supported reagents and scavengers has been employed in the efficient synthesis of nornicotine, nicotine, and other functionalized derivatives, with NMR being a key tool for characterization throughout the synthetic process. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb UV or visible light. The UV absorption spectrum of nornicotine is similar to that of nicotine. nih.govnih.gov In aqueous solutions, nornicotine exhibits characteristic absorption bands that are sensitive to the pH of the solution. nih.govresearchgate.net

A study measuring the UV absorption spectrum of (S)-nornicotine in deionized water (pH 8.81) and an acidified solution (pH 2.44) provides insight into its behavior. nih.gov The spectrum shows a characteristic absorption band around 262 nm, which is attributed to the π-π* transition of the pyridine (B92270) ring. nih.gov Acidification of the solution enhances the absorption, a phenomenon also observed with nicotine. nih.gov This pH sensitivity is useful for determining the ionization status of the molecule in solution. nih.gov The method can be validated for linearity, accuracy, and precision, making it suitable for routine quantification. jddtonline.info

UV Absorption Data for (S)-Nornicotine
ParameterValueConditionsReference
λmax~262 nmEthanol (B145695) nih.gov
pH of Aqueous Solution (unmodified)8.8130 µg/ml (S)-nornicotine in deionized water nih.gov
pH of Aqueous Solution (acidified)2.44Acidified with perchloric acid nih.govresearchgate.net
ObservationAbsorption is enhanced upon acidification. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific bonds. mdpi.com The FT-IR spectrum of a nornicotine derivative would display characteristic absorption bands for its key structural features.

The spectrum provides a molecular fingerprint that can be used for identification. mdpi.com For nicotine and its derivatives, characteristic peaks include those for C-H stretching in the pyrrolidine (B122466) ring, as well as vibrations associated with the pyridine ring. researchgate.netresearchgate.net For instance, FT-IR spectra of nicotine have been used to identify characteristic vibrational bands that confirm its structure. researchgate.net Although a spectrum for nornicotine dipicrate specifically is not detailed in the provided sources, the analysis would identify bands from all three components: the nornicotine base and the two picrate ions. The picrate ions would contribute strong peaks corresponding to the nitro groups (N=O) and the phenolic hydroxyl group (O-H).

Chromatographic Methods Employing or Preceding Picrate Formation

The formation of nornicotine dipicrate serves as a valuable derivatization technique in the analytical chemistry of tobacco alkaloids. This process facilitates the separation, identification, and quantification of nornicotine from complex matrices. Chromatographic methods, in particular, are often used either to separate nornicotine before its conversion to the dipicrate salt or to analyze the derivative itself.

High-Performance Liquid Chromatography (HPLC) for Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nicotine and its related compounds, including nornicotine. nih.govelsevier.com Its application is crucial for separating these alkaloids from the complex mixtures found in tobacco products or biological samples. nih.govresearchgate.net While direct analysis of nornicotine is common, the principles of separation are fundamental and would precede any subsequent derivatization into its dipicrate form for further characterization.

Several HPLC modes are employed for the analysis of tobacco alkaloids. Hydrophilic Interaction Chromatography (HILIC) is particularly effective for retaining and separating highly polar compounds like nornicotine, which are often poorly retained on traditional reversed-phase columns like C18. thermofisher.com HILIC methods often use a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which can enhance ionization efficiency for mass spectrometry (MS) detection. thermofisher.com Reversed-phase (RP) HPLC is also widely used, often with C8 or C18 columns, and mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers. nih.govsielc.comresearchgate.net

To achieve optimal separation, especially of isobaric compounds (molecules with the same mass) such as anabasine (B190304) and nicotine, careful optimization of chromatographic conditions is essential. nih.gov This includes adjusting the mobile phase composition, pH, and selecting the appropriate column chemistry. chromatographyonline.com For instance, a method for analyzing minor tobacco alkaloids achieved baseline separation using a Thermo Scientific Aquasil C18 column, which was found to be critical for accurately quantifying low levels of these compounds. nih.gov Another approach utilized a tri-mode column with anion-exchange, cation-exchange, and reversed-phase properties to simultaneously separate nicotine and its counterions. chromatographyonline.com

The development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods has allowed for faster and more efficient separations, significantly reducing solvent consumption compared to traditional HPLC. lu.se

Table 1: Examples of HPLC Conditions for Nornicotine and Related Alkaloids

Analytical Goal Column Type Mobile Phase Components Detector Reference
Separation of 6 tobacco alkaloids Accucore HILIC Acetonitrile, Water, Ammonium Formate MS/MS thermofisher.com
Separation of nicotine and salts Acclaim Trinity P1 (Tri-mode) Acetonitrile, Sodium Phosphate Buffer (pH 6.3) DAD chromatographyonline.com
Quantitation in urine Aquasil C18 (Capillary) pH and concentration varied MS/MS nih.gov
Analysis of impurities C8 Sodium Acetate (pH 5.5), Methanol UV/VIS researchgate.net
Identity, assay, and impurity testing UHPLC (various) Varied (e.g., Acetonitrile, Buffers) UHPLC lu.se

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds, including tobacco alkaloids. frontiersin.org It is frequently coupled with detectors like a Nitrogen-Phosphorus Detector (NPD), which is highly sensitive to nitrogen-containing compounds, or a Mass Spectrometer (MS) for definitive identification. nih.govnih.gov

For the analysis of nornicotine, GC methods often require derivatization to improve chromatographic behavior and thermal stability, although direct analysis is also performed. scispace.com A significant challenge in the GC analysis of nornicotine is the potential for carry-over in the injector liner, which can be mitigated by using a packed liner or optimizing injection parameters. nih.gov

GC-tandem mass spectrometry (GC-MS/MS) provides enhanced specificity and lower detection limits by using multiple reaction monitoring (MRM), which effectively eliminates matrix interferences. nih.gov This is particularly useful for quantifying minor alkaloids in complex samples like cigarette filler. nih.gov The separation is typically achieved on capillary columns, such as a DB-1701, which offer high resolution. nih.gov

While picrate derivatization itself is not directly compatible with GC due to the non-volatile nature of the salt, GC is a primary method for separating nornicotine from other alkaloids before such a derivatization would be carried out for other purposes, such as confirmatory identification. Furthermore, other derivatization strategies are commonly employed in GC for the stereochemical analysis of nornicotine, as discussed in section 4.5.

Table 2: Example GC Conditions for Tobacco Alkaloid Analysis

Column Detector Key Parameters Application Reference
Narrow bore capillary (0.18 mm id) NPD Packed injection liner to reduce carry-over; Split injection to prevent detector quenching. Determination of alkaloids in green and cured tobacco. nih.gov
DB-1701 capillary (30m) MS/MS (MRM mode) Temperature ramp: 35°C to 280°C. Helium carrier gas. Quantitation of five minor tobacco alkaloids in various tobacco samples. nih.gov

Mixed Melting Point Determination as a Purity and Identity Criterion

The formation of crystalline derivatives with sharp, well-defined melting points has historically been a cornerstone of qualitative organic analysis for identifying and confirming the structure of unknown compounds. Nornicotine dipicrate, a stable salt formed from the reaction of nornicotine with picric acid, serves this purpose effectively. ontosight.ai

The melting point of a pure substance is a distinct physical constant. For l-nornicotine, the dipicrate derivative has a reported melting point of 191-192°C. govinfo.gov This value can be compared against a known standard to confirm the identity of an isolated sample of nornicotine.

A more rigorous method for establishing identity and assessing purity is the mixed melting point technique. This procedure involves mixing a sample of the synthesized nornicotine dipicrate with an authentic, pure sample of nornicotine dipicrate. The melting point of this mixture is then determined.

If the sample is identical to the authentic standard, the melting point of the mixture will be sharp and will not be depressed (i.e., it will melt at the same temperature as the individual components).

If the sample is impure or is a different compound altogether, the melting point of the mixture will be depressed and will occur over a wider range. This phenomenon, known as melting point depression, is a colligative property and is a highly reliable indicator of impurity.

This technique was instrumental in early studies of tobacco alkaloids, where the difference in solubility and melting points between nicotine dipicrate (m.p. 224°C) and nornicotine dipicrate allowed for their separation and identification. govinfo.gov Researchers could confirm the identity of isolated nornicotine by preparing the picrate and matching its melting point to a known value. govinfo.gov

Stereochemical Analysis and Enantiomeric Purity Assessment of Nornicotine via Derivative Formation

Nornicotine possesses a chiral center at the 2'-position of the pyrrolidine ring, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-(-)-nornicotine and (R)-(+)-nornicotine. nih.govncats.io Assessing the enantiomeric composition (or purity) of a nornicotine sample is critical, as the different enantiomers can exhibit distinct pharmacological activities. ncats.ionih.gov

Direct separation of enantiomers can be challenging as they have identical physical properties (except for the direction they rotate plane-polarized light). A common and powerful strategy to overcome this is to react the enantiomeric mixture with a single, pure enantiomer of another chiral compound, known as a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers.

Unlike enantiomers, diastereomers have different physical properties, including different melting points, solubilities, and, crucially, different affinities for chromatographic stationary phases. This difference allows them to be separated and quantified using standard chromatographic techniques like HPLC or GC. nih.gov

A notable example involves the demethylation of nicotine to yield nornicotine, which is then converted into diastereomeric amide derivatives by reacting it with (-)-camphanic chiral acid. acs.org These resulting diastereomeric amides can then be separated and quantified using capillary GC, allowing for the determination of the original enantiomeric purity of the nicotine sample. nih.govacs.org This same principle is directly applicable to the analysis of nornicotine itself.

While picric acid is not chiral and therefore cannot be used to form diastereomers, the formation of the nornicotine dipicrate can be a preliminary purification step. The purified nornicotine can then be liberated from the salt and subjected to derivatization with a chiral agent for subsequent stereochemical analysis. Chiral supercritical fluid chromatography (SFC) has also emerged as a powerful technique for the direct baseline separation of nornicotine enantiomers without derivatization. researchgate.netoup.com

Table 3: Methods for Stereochemical Analysis of Nornicotine

Analytical Method Derivatization Strategy Principle of Separation Reference
Gas Chromatography (GC) Formation of diastereomeric amide derivatives using (-)-camphanic chiral acid. Diastereomers have different volatilities and interactions with the GC column, allowing for separation. acs.org
HPLC / UPLC Use of a chiral stationary phase (e.g., CHIRALPAK AGP, LUX Cellulose-2). Enantiomers interact differently with the chiral stationary phase, leading to different retention times. nih.gov
Supercritical Fluid Chromatography (SFC) Direct analysis without derivatization on a chiral stationary phase (e.g., CHIRALPAK IG-3). Enantiomers exhibit differential partitioning between the chiral stationary phase and the supercritical fluid mobile phase. oup.com
Synthesis Alkylation of a chiral ketimine template. Asymmetric synthesis to produce specific enantiomers, which can then be analyzed for enantiomeric excess (ee). nih.gov

Fundamental Chemical Interactions and Theoretical Principles of Nornicotine Dipicrate

Acid-Base Equilibria and Protonation States of Nornicotine (B190312) and Picric Acid

The formation of nornicotine dipicrate is a direct consequence of the acid-base chemistry between nornicotine and picric acid. Nornicotine is a weak base with two basic nitrogen atoms: one in the pyridine (B92270) ring (an sp²-hybridized nitrogen) and another in the pyrrolidine (B122466) ring (an sp³-hybridized nitrogen). nih.govresearchgate.net These two nitrogen atoms can accept protons, and their respective basicities are characterized by their acid dissociation constants (pKa). In an aqueous solution, the pyrrolidine nitrogen is significantly more basic than the pyridine nitrogen. researchgate.net

The protonation of nornicotine occurs in a stepwise manner. The first protonation, leading to the monoprotonated form, predominantly occurs at the more basic pyrrolidine nitrogen. researchgate.netresearchgate.net The second protonation, which requires a more acidic environment, occurs at the pyridine nitrogen, resulting in the diprotonated dication. researchgate.netcoresta.org

Picric acid (2,4,6-trinitrophenol) is a strong organic acid due to the electron-withdrawing effects of the three nitro groups on the phenol (B47542) ring, which stabilize the resulting phenoxide anion. In the context of nornicotine dipicrate, two molecules of picric acid donate their protons to the two nitrogen atoms of a single nornicotine molecule. This results in the formation of the diprotonated nornicotine cation and two picrate (B76445) anions, which then associate to form the salt, nornicotine dipicrate.

The different protonation states of nornicotine can be influenced by the solvent environment. While in aqueous solution the pyrrolidine nitrogen is the primary site of protonation, studies in the gas phase have shown that nornicotine is preferentially protonated on the pyridine nitrogen. nih.gov This highlights the role of solvation in modulating the relative basicities of the two nitrogen centers.

Table 1: Acid Dissociation Constants (pKa) for Nicotine (B1678760) at Different Temperatures

TemperaturepKa1 (Pyrrolidine N)pKa2 (Pyridine N)
20°C (293K)8.07 ± 0.012.96 ± 0.02
25°C (298K)7.89 ± 0.012.85 ± 0.02
30°C (303K)7.83 ± 0.032.84 ± 0.05
40°C (308K)7.57 ± 0.022.74 ± 0.03

Data sourced from spectroscopic investigations into the acid-base properties of nicotine, which serves as a close structural analog to nornicotine. coresta.org

Thermodynamic Studies of Picrate Salt Formation

The formation of nornicotine dipicrate is an exothermic process driven by favorable thermodynamic factors. The primary driving force is the strong electrostatic attraction between the positively charged diprotonated nornicotine cation and the two negatively charged picrate anions.

Thermodynamic studies of the hydrogen-bonding complexation of nornicotine with a reference hydrogen-bond donor, 4-fluorophenol, have been conducted to understand the acceptor strength of each nitrogen atom. nih.gov These studies, while not directly measuring the thermodynamics of picrate salt formation, provide valuable insights into the relative basicities and hydrogen-bonding capabilities of the two nitrogen sites in nornicotine. nih.gov It has been found that while the pyrrolidine nitrogen is the first site of protonation in water, the pyridine nitrogen is a significant hydrogen-bond acceptor. nih.gov The selectivity for the pyridine nitrogen in hydrogen-bonded complexes is entropically driven. nih.gov

Elucidation of Hydrogen-Bonding Interactions within Nornicotine Picrate Complexes

Hydrogen bonding plays a crucial role in stabilizing the crystal lattice of nornicotine dipicrate. The diprotonated nornicotine molecule, with protons on both the pyrrolidine and pyridine nitrogens, acts as a hydrogen bond donor. The picrate anions, with their phenoxide oxygen and nitro groups, act as hydrogen bond acceptors.

Studies on related systems, such as the hydrogen bonding of nicotine with model compounds, have shown that the pyridine nitrogen is a strong hydrogen bond acceptor. nih.gov When protonated, the resulting N⁺-H group becomes a potent hydrogen bond donor. The crystal structures of similar organic salts often reveal extensive networks of hydrogen bonds that dictate the packing of the ions in the solid state. researchgate.net

Computational Chemistry Approaches to Understanding Complex Formation

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for investigating the structure, stability, and reactivity of molecules like nornicotine. nih.gov These methods can be used to model the formation of the nornicotine dipicrate complex and to understand the nature of the interactions involved.

Protonation Sites: Computational studies have been employed to determine the preferred sites of protonation in nornicotine in different environments. nih.gov These calculations can predict the relative energies of the two possible monoprotonated forms and the diprotonated form, providing insights that complement experimental findings.

Intermolecular Interactions: DFT calculations can be used to model the hydrogen bonding and electrostatic interactions between the diprotonated nornicotine cation and the picrate anions. This allows for a detailed analysis of the geometry and energetics of the complex.

Mechanism of Formation: While not specifically detailed for nornicotine dipicrate, computational studies on nornicotine-catalyzed reactions in aqueous solution have revealed complex, multi-step mechanisms involving water molecules. nih.gov Similar approaches could be used to model the step-by-step formation of the dipicrate salt, from the initial proton transfers to the final crystal lattice formation.

These in silico studies provide a molecular-level understanding of the forces that govern the formation and stability of the nornicotine dipicrate complex. nih.gov

Functional Role of the Picrate Anion as a Counterion in Chemical Investigations

The use of picric acid to form crystalline salts with alkaloids like nornicotine has been a long-standing practice in organic chemistry. The picrate anion serves several important functions as a counterion in these investigations:

Isolation and Purification: Nornicotine is often found in complex mixtures with other alkaloids and plant materials. coresta.org The formation of a crystalline dipicrate salt allows for the selective isolation and purification of nornicotine from these mixtures. The high melting point and well-defined crystalline nature of nornicotine dipicrate facilitate its separation from impurities. coresta.orggovinfo.gov

Characterization: The melting point of nornicotine dipicrate is a characteristic physical property that has been used for its identification and to assess its purity. coresta.orggovinfo.gov

Structural Elucidation: The formation of a crystalline salt is often a prerequisite for X-ray crystallographic analysis. By forming a well-ordered crystal lattice, the picrate anion facilitates the determination of the three-dimensional structure of the nornicotine molecule.

In essence, the picrate anion acts as a reliable and effective tool for the handling, purification, and characterization of nornicotine in a laboratory setting.

Chemical Transformations and Derivative Chemistry of Nornicotine Dipicrate

Reactivity of the Nornicotine (B190312) Moiety within the Dipicrate Complex

Nornicotine dipicrate is a salt formed through the acid-base reaction between nornicotine, which contains two basic nitrogen atoms (one in the pyridine (B92270) ring and a secondary amine in the pyrrolidine (B122466) ring), and two molecules of the strong acid, 2,4,6-trinitrophenol (picric acid). ontosight.ai In this complex, the nitrogen atoms of the nornicotine moiety are protonated, forming a dication that is ionically bonded to the two picrate (B76445) anions.

This protonation significantly alters the reactivity of the nornicotine core. The lone pair of electrons on the secondary amine of the pyrrolidine ring, which is the primary site of nucleophilic reactivity in the free base, is engaged in the salt formation. Consequently, the nornicotine moiety within the dipicrate complex is largely unreactive towards electrophilic attack, such as acylation or alkylation. Direct chemical modification of the nornicotine core while it is part of the dipicrate salt is not a standard synthetic route. researchgate.netsciencemadness.orgwikipedia.org The primary chemical transformation involving nornicotine dipicrate is the cleavage of the ionic bond to regenerate the free base, which restores the nucleophilicity of the pyrrolidine nitrogen, making it available for further synthetic functionalization. The stability of the dipicrate salt makes it an excellent derivative for the purification and handling of nornicotine, but not a direct substrate for derivatization. ontosight.aigoogle.com

Methodologies for the Quantitative Regeneration of Free Nornicotine Base from its Dipicrate

The recovery of the nornicotine free base from its dipicrate salt is a critical step that enables its use in further chemical synthesis. The process is a straightforward acid-base displacement reaction. Since nornicotine is a weak base and picric acid is a strong acid, a strong base is required to deprotonate the nornicotine dication and liberate the free base.

A well-established laboratory procedure involves treating an aqueous suspension or solution of nornicotine dipicrate with a strong alkaline solution, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). google.com This mixture is made strongly alkaline to ensure the complete deprotonation of both the pyrrolidinium (B1226570) and pyridinium (B92312) ions. The regenerated nornicotine free base, which has limited solubility in aqueous alkaline solutions, can then be quantitatively extracted into an immiscible organic solvent, such as diethyl ether or chloroform. google.comscirp.org

The general steps for this regeneration are outlined below:

Dissolution/Suspension : The nornicotine dipicrate salt is dissolved or suspended in water.

Basification : A strong base (e.g., a concentrated NaOH solution) is added to the aqueous mixture until it is strongly alkaline (pH > 10).

Extraction : The liberated nornicotine free base is extracted from the aqueous phase using a suitable organic solvent (e.g., diethyl ether). This step is typically repeated multiple times to ensure quantitative recovery.

Drying and Concentration : The combined organic extracts are dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure.

Purification : The resulting crude nornicotine can be further purified, most commonly by fractional distillation under vacuum, to yield the pure free base. google.comscirp.org

This method allows for the efficient and high-yield recovery of nornicotine, which can then be used as a starting material for the synthesis of various derivatives. google.com

Preparation of Other Nornicotine Salts and Functional Derivatives for Chemical Research

Once pure nornicotine free base has been regenerated from its dipicrate salt, it serves as a versatile precursor for a wide array of chemical derivatives. Its structure, featuring a secondary amine on the pyrrolidine ring and a pyridine ring, offers multiple sites for functionalization. These derivatives are essential for structure-activity relationship (SAR) studies, metabolic investigations, and the development of new chemical entities.

The preparation of other nornicotine salts is achieved by reacting the free base with a selected acid. For instance, treatment with hydrochloric acid or perchloric acid would yield nornicotine dihydrochloride (B599025) or nornicotine diperchlorate, respectively. The choice of the counter-ion can modify the salt's physical properties, such as crystallinity and solubility, without altering the core structure of the nornicotine molecule.

The secondary amine of the pyrrolidine ring is the most common site for synthetic modification due to its nucleophilic character. Key functionalization reactions include N-alkylation and N-acylation.

N-Alkylation : The hydrogen atom on the pyrrolidine nitrogen can be replaced with an alkyl group. A paramount example is the methylation of nornicotine to produce nicotine (B1678760), a reaction that can be accomplished using reagents like formaldehyde (B43269) and formic acid (Eschweiler–Clarke reaction). scirp.orggovinfo.gov Other alkyl groups can be introduced for various research purposes. For example, N'-propylnornicotine has been synthesized via reductive alkylation for use as a derivative in gas chromatography assays. nih.gov

N-Acylation : Nornicotine readily reacts with acylating agents such as acid chlorides or anhydrides to form N-acylnornicotine derivatives. These compounds are of interest as they occur naturally in some tobacco varieties and have been studied for their influence on tobacco smoke properties. acs.org For example, N'-acetylnornicotine and N'-formylnornicotine are known derivatives. acs.org

N-Nitrosation : The secondary amine can react with nitrosating agents, such as nitrous acid (formed from sodium nitrite (B80452) and acid), to produce N'-nitrosonornicotine (NNN). tandfonline.comnih.gov This reaction is of significant toxicological interest, as NNN is a well-characterized carcinogen found in tobacco products. nih.govnih.gov

The following table summarizes key synthetic functionalizations of the nornicotine core.

Reaction Type Reagents Product Class Significance Reference(s)
N-MethylationFormaldehyde, Formic AcidNicotineSynthesis of the principal tobacco alkaloid. govinfo.gov
N-PropylationPropionaldehyde, Sodium CyanoborohydrideN'-PropylnornicotineAnalytical derivatization for GC. nih.gov
N-AcylationAcetic Anhydride, Formic AcidN'-AcylnornicotinesFound in tobacco; research on flavor/taste. acs.org
N-NitrosationNitrous Acid (NaNO₂, H⁺)N'-Nitrosonornicotine (NNN)Formation of a carcinogenic tobacco-specific nitrosamine. tandfonline.comnih.gov

The oxidation of nornicotine can occur at both the pyridine and pyrrolidine nitrogen atoms, leading to various N-oxide derivatives. The oxidation of the pyrrolidine nitrogen is of particular interest.

Research has shown that the oxidation of l-nornicotine with hydrogen peroxide (H₂O₂) does not yield a simple nornicotine-N'-oxide in a stable form. Instead, it leads to the formation of myosmine-N'-oxide. tandfonline.com This transformation involves the oxidation of the pyrrolidine ring to an imine, followed by N-oxidation. The resulting myosmine-N'-oxide is a crystalline solid that has been isolated and characterized. Upon pyrolysis, myosmine-N'-oxide can further decompose to yield myosmine (B191914) and nornicotyrine. tandfonline.com

This chemistry is distinct from the oxidation of nicotine, where nicotine-N'-oxide is a major metabolite. tandfonline.com The investigation into nornicotine's oxidation products provides insight into the metabolic pathways of tobacco alkaloids and the chemical transformations that can occur during the curing and processing of tobacco. nih.govresearchgate.net

Methodological Advancements and Future Directions in Nornicotine Dipicrate Research

Evolution of Alkaloid Isolation Techniques and the Picrate (B76445) Method's Contemporary Relevance

The journey to isolate and identify alkaloids from complex plant matrices has seen a significant evolution. Early methods, dating back to the 19th century, relied on fundamental chemical principles such as extraction and precipitation. govinfo.gov The discovery that alkaloids, being basic in nature, could react with acids to form salts was a pivotal moment in phytochemistry. govinfo.gov This allowed for their separation from other plant constituents.

The picrate method, which involves the use of picric acid to form crystalline picrate salts of alkaloids, was one such technique. ontosight.ai This method was particularly valuable because it often yielded stable, well-defined crystals that could be used for identification through melting point determination and other classical analyses. ontosight.ai The formation of nornicotine (B190312) dipicrate, by reacting nornicotine with two equivalents of picric acid, was a reliable way to isolate and characterize this specific alkaloid. nih.govnih.gov The difference in solubility between nicotine (B1678760) dipicrate and nornicotine dipicrate even allowed for their separation by fractional crystallization. ontosight.ai

While techniques like chromatography and spectroscopy have become the primary tools for alkaloid analysis due to their superior resolution and sensitivity, the principles of the picrate method have not been entirely relegated to history. biospace.com The underlying concept of selective precipitation is still a cornerstone of purification in both laboratory and industrial settings. ontosight.ai For instance, the Jaffe reaction for creatinine (B1669602) determination, a long-standing clinical chemistry assay, is based on the formation of a colored complex with alkaline picrate. nih.govnih.govnih.gov This demonstrates the enduring utility of picrate-based reactions in analytical science. Although no longer a primary isolation technique for alkaloids, the picrate method's legacy is seen in modern precipitation and derivatization strategies aimed at purification and detection.

Integration of Nornicotine Dipicrate Methodologies with Modern Automated Analytical Platforms

The principles of precipitation, central to the formation of nornicotine dipicrate, are being integrated with modern automated systems to enhance throughput and reproducibility in analytical chemistry. nih.gov Automated platforms are now capable of performing entire analytical workflows, from sample preparation to data analysis, with minimal human intervention. nih.govpharmafocusasia.com This is particularly relevant in fields like pharmaceutical development and bioanalysis where large numbers of samples need to be processed efficiently. nih.gov

Automated liquid handling systems can precisely dispense reagents to induce precipitation, followed by automated steps for centrifugation, filtration, and transfer of the supernatant or the redissolved precipitate for further analysis by techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govpharmafocusasia.com While direct automation of nornicotine dipicrate precipitation for routine analysis is not a common application today, the underlying methodology is highly amenable to such integration.

The use of Process Analytical Technology (PAT) in pharmaceutical manufacturing provides a framework for how such a system could be envisioned. inspek-solutions.com PAT utilizes online and in-line monitoring tools, such as Raman and infrared spectroscopy, to provide real-time information about a chemical process, including precipitation. inspek-solutions.comperovskite-info.comscirp.org This allows for precise control over the precipitation process, ensuring consistent product quality. An automated system could, in principle, monitor the precipitation of nornicotine dipicrate in real-time, controlling parameters like temperature, stirring rate, and reagent addition to optimize crystal size and purity.

The following table outlines a conceptual integration of nornicotine dipicrate precipitation with a modern automated analytical platform:

StepManual Process (Classical)Automated Process (Conceptual)Analytical Readout
Reagent Addition Manual addition of picric acid solution to a nornicotine-containing extract.Precise dispensing of reagents by a robotic liquid handler.Not applicable
Precipitation Visual observation of precipitate formation.Real-time monitoring of turbidity or particle size distribution using in-line probes.Turbidity sensor, Dynamic Light Scattering
Isolation Manual filtration and washing of the precipitate.Automated centrifugation and decanting of the supernatant, or automated filtration.Not applicable
Quantification Gravimetric analysis or redissolving for further manual analysis.Automated redissolving of the precipitate and injection into an LC-MS/MS system for quantification.LC-MS/MS

Advanced Computational Chemistry for Predicting and Understanding Nornicotine Dipicrate Behavior

Computational chemistry offers powerful tools to investigate the structure, properties, and interactions of molecules at the atomic level, providing insights that can be difficult to obtain through experimental methods alone. Density Functional Theory (DFT) is a particularly versatile method for studying the electronic structure and geometry of molecules. wikipedia.org

Computational studies on nicotine and its metabolites, including nornicotine, have been conducted to understand their conformational preferences and electronic properties. wikipedia.org These studies can be extended to the nornicotine dipicrate complex to predict its three-dimensional structure, the nature of the interactions between the nornicotine and picrate ions, and its spectroscopic properties.

For instance, DFT calculations could be used to:

Optimize the geometry of the nornicotine dipicrate salt, revealing the precise arrangement of the ions in the crystal lattice.

Calculate the binding energy between nornicotine and the picrate ions, providing a quantitative measure of the stability of the complex.

Simulate the vibrational spectra (infrared and Raman) of nornicotine dipicrate, which can be compared with experimental spectra to validate the calculated structure.

Determine the electronic properties , such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the reactivity and charge transfer characteristics of the complex.

While specific DFT studies on nornicotine dipicrate are not widely published, the principles have been applied to similar systems, such as the interaction of nicotine with nanofullerenes. wikipedia.org The insights gained from such computational work can guide the rational design of new analytical methods or the synthesis of novel derivatives.

The table below summarizes key parameters that can be obtained from DFT calculations on nornicotine dipicrate:

Computational ParameterInformation Gained
Optimized Geometry 3D structure, bond lengths, bond angles, and dihedral angles.
Binding Energy Stability of the ionic interaction between nornicotine and picrate.
Vibrational Frequencies Predicted IR and Raman spectra for structural confirmation.
HOMO-LUMO Gap Electronic stability and reactivity of the complex.
Mulliken Charges Distribution of charge within the molecule, highlighting electrostatic interaction sites.

Exploration of Nornicotine Dipicrate as an Intermediate for Novel Chemical Probe Synthesis

Nornicotine itself is a valuable precursor for the synthesis of a variety of chemical compounds. nih.gov Its structure, featuring a secondary amine on the pyrrolidine (B122466) ring and a pyridine (B92270) ring, allows for diverse chemical modifications. nih.gov This has been exploited in the synthesis of nicotine analogs and other derivatives for pharmacological studies. rsc.orgresearchgate.netncats.io

The formation of nornicotine dipicrate offers a potential route to a purified and stable form of nornicotine that could be used as an intermediate in multi-step syntheses. The dipicrate salt can be readily isolated and stored, and the nornicotine base can be regenerated when needed for subsequent reactions.

One promising area for the application of nornicotine derivatives is in the development of chemical probes. These are molecules designed to interact with specific biological targets, such as receptors or enzymes, to study their function. Given that nornicotine interacts with nicotinic acetylcholine (B1216132) receptors (nAChRs), derivatives of nornicotine could be synthesized to act as selective agonists, antagonists, or imaging agents for these receptors. nih.gov

For example, a synthetic pathway could involve:

Isolation and purification of nornicotine from a natural source via the formation of nornicotine dipicrate.

Regeneration of freebase nornicotine from the dipicrate salt.

Chemical modification of the nornicotine scaffold, for instance, by attaching a fluorescent tag or a reactive group to create a chemical probe.

While the direct use of nornicotine dipicrate in these synthetic schemes is not extensively documented, its role as a purification intermediate is a plausible and practical application. The development of novel synthetic routes to nornicotine and its analogs continues to be an active area of research, driven by the need for new tools to study the nicotinic cholinergic system. rsc.orgresearchgate.netncats.io

The following table lists some potential classes of chemical probes that could be synthesized from nornicotine:

Chemical Probe ClassPotential ApplicationSynthetic Modification of Nornicotine
Fluorescent Probes Imaging the distribution of nAChRs in cells and tissues.Attachment of a fluorophore (e.g., fluorescein, rhodamine).
Biotinylated Probes Affinity-based purification of nAChRs.Covalent linkage to biotin.
Photoaffinity Probes Covalently labeling nAChRs upon photoactivation.Incorporation of a photoreactive group (e.g., an azide (B81097) or benzophenone).
Radiolabeled Probes Quantitative receptor binding assays and in vivo imaging (PET, SPECT).Incorporation of a radioactive isotope (e.g., ³H, ¹¹C, ¹⁸F).

Q & A

Q. Advanced

  • Perform 100-ns simulations (AMBER22) with explicit solvent models.
  • Adjust for dipicrate’s ionization state at physiological pH.
  • Compare docking scores: Nornicotine (ΔG = -7.4 kcal/mol) vs. glyphosate (-9.1 kcal/mol) .
  • Incorporate entropy calculations via normal mode analysis.

What strategies reconcile contradictory efficacy data in nicotine withdrawal models?

Q. Advanced

  • Normalize dose-response curves across administration routes (e.g., intraperitoneal vs. minipumps).
  • Meta-analyze using random-effects models to quantify heterogeneity (I²).
  • Nornicotine reduces somatic withdrawal at 2 mg/kg but lacks anxiolytic effects, likely due to differential limbic vs. striatal activation .

What pharmacokinetic parameters are essential for preclinical studies?

Q. Basic

  • Plasma half-life (t½) : LC-MS/MS post-administration.
  • BBB permeability : In situ perfusion models.
  • Metabolite profiling : Hepatic microsome assays for cotinine conversion .

How do structural differences between nicotine and nornicotine affect receptor binding?

Q. Basic

  • Volume : Nicotine (156 ų) vs. nornicotine (142 ų).
  • Hydrogen bonding : Nornicotine’s lack of a methyl group enables deeper pocket penetration but reduces stability.
  • SPR data : Kd nicotine (1.2 µM) vs. nornicotine (3.8 µM) .

Which neurophysiological endpoints detect biphasic effects best?

Q. Advanced

  • Gamma oscillations : Prefrontal cortex slices (30–80 Hz).
  • Hippocampal paired-pulse ratios : CA3-CA1 synapses.
  • Calcium imaging : Dorsal raphe serotonergic neurons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.